2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)
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Overview
Description
2-Ethoxy-1-[[2’-[2-(trityl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4, commonly known as a Candesartan Impurity, is a chemical compound used in the pharmaceutical industry. It is a derivative of Candesartan, an angiotensin II receptor antagonist used to treat hypertension and heart failure. This compound is significant in the quality control and stability studies of Candesartan formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-[[2’-[2-(trityl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 involves multiple steps. The process typically starts with the preparation of the benzimidazole core, followed by the introduction of the biphenyl and tetrazole groups. The final steps involve the esterification and deuteration to obtain the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-[[2’-[2-(trityl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-Ethoxy-1-[[2’-[2-(trityl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Candesartan formulations.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role in the stability and efficacy of Candesartan medications.
Industry: Employed in the quality control processes of pharmaceutical manufacturing to ensure the purity and stability of Candesartan products.
Mechanism of Action
The mechanism of action of this compound is closely related to its parent compound, Candesartan. It acts by binding to the angiotensin II receptor, thereby blocking the effects of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
Similar Compounds
Candesartan: The parent compound, used as an antihypertensive agent.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: A compound with similar therapeutic effects but different chemical structure.
Uniqueness
2-Ethoxy-1-[[2’-[2-(trityl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 is unique due to its specific structure, which includes a deuterated ester group. This modification enhances its stability and allows for precise analytical studies, making it a valuable tool in pharmaceutical research and quality control.
Properties
Molecular Formula |
C44H36N6O3 |
---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
methyl 2-ethoxy-1-[[2,3,5,6-tetradeuterio-4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C44H36N6O3/c1-3-53-43-45-40-38(42(51)52-2)24-15-25-39(40)49(43)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-47-48-50(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3/i26D,27D,28D,29D |
InChI Key |
SXMRVYRVVJUQQY-HFZYOTCMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=CC=CC(=C3N=C2OCC)C(=O)OC)[2H])[2H])C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)[2H] |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC |
Origin of Product |
United States |
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